2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine

Chiral building block Enantioselective synthesis Steric differentiation

Addressing the challenge of sourcing chiral heterocyclic fragments for asymmetric synthesis, this 2-piperidinyl isomer provides a unique stereogenic center at C2, a feature absent in the achiral 3- and 4-position analogs. This enables resolution into enantiopure forms critical for structure-activity relationship (SAR) campaigns. - Chiral resolution capability facilitates enantioselective ligand design for asymmetric catalysis. - Steric proximity of piperidine nitrogen to N1-tert-butyl group alters hydrogen-bonding profiles, useful for CCR5/CXCR4 or calcium channel target exploration. - Supplied at 97% purity for reliable inclusion in medium-throughput screening libraries.

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
Cat. No. B11784622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=CC=N1)C2CCCCN2
InChIInChI=1S/C12H21N3/c1-12(2,3)15-11(7-9-14-15)10-6-4-5-8-13-10/h7,9-10,13H,4-6,8H2,1-3H3
InChIKeyUFZWEBFRVWRJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine: Structural & Physicochemical Baseline


2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine (CAS 1508731-20-1) is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 1-tert-butyl-1H-pyrazol-5-yl moiety [1]. It shares the molecular formula C12H21N3 and molecular weight 207.32 g/mol with its positional isomers—the 3-piperidinyl (CAS 1503966-46-8) and 4-piperidinyl (CAS 1502312-97-1) analogs—making substitution pattern the primary structural variable [2]. The compound belongs to the pyrazolylpiperidine class, a scaffold explored for calcium channel modulation, kinase inhibition, and chemokine receptor antagonism [3][4].

Chiral piperidine-pyrazole building block for enantioselective synthesis
2-position substitution enables stereochemical control absent in achiral 3- and 4-isomers
Pyrazolylpiperidine scaffold under investigation for N-type Ca channel modulation and CCR5/CXCR4 receptor studies

2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine: Positional Isomer Distinctions


Although the 2-, 3-, and 4-piperidinyl isomers share identical molecular weight and elemental composition, the position of piperidine attachment to the pyrazole ring critically governs pharmacophore geometry and intramolecular interactions. In the 2-isomer, the basic piperidine nitrogen is positioned in closer proximity to the pyrazole N1-tert-butyl group, creating a unique steric and electronic microenvironment that alters hydrogen-bond donor/acceptor profiles compared to the 3- and 4-isomers [1][2]. More importantly, the 2-isomer possesses a chiral center at the piperidine C2 carbon—absent in the achiral 3- and 4-isomers—which can be decisive for downstream enantioselective applications in medicinal chemistry [1][3]. These intrinsic differences mean that in-class substitution without experimental validation risks altered target engagement, metabolic stability, and synthetic utility.

Chirality Mismatch
3- and 4-isomers are achiral; substitution may preclude enantioselective applications that require a stereogenic center.
Substitution Pattern Sensitivity
Piperidine attachment position alters intramolecular hydrogen bonding and steric environment; target engagement profile may differ.
Scaffold Activity Is Not Isomer-Specific
Class-level calcium channel or chemokine receptor data cannot be assumed transferable; requires isomer-level validation.

2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine: Quantitative Differentiators


Chiral Center Differentiation

The 2-isomer contains a stereogenic center at the piperidine C2 position (sp3-hybridized carbon bearing four different substituents), whereas the 3- and 4-isomers are achiral molecules with a plane of symmetry through the piperidine ring. This difference directly impacts the potential for chiral resolution and the production of enantiomerically pure downstream compounds [1][2].

Chiral Center
Reported
Stereogenic center at piperidine C2 (1 center) vs. achiral 3- and 4-isomers (0 centers)
Enables enantioselective synthesis workflows
Structural analysis based on molecular connectivity
Chiral building block Enantioselective synthesis Steric differentiation

Vendor Purity Benchmarks

Commercially available lots of the 2-isomer are specified at ≥97% purity (HPLC) [1]. For comparison, the 3-isomer is typically supplied at ≥95% purity , while the 4-isomer is offered at ≥98% purity . The 2-isomer thus occupies an intermediate purity tier, which may be adequate for most screening and synthetic applications but requires verification when ultra-high purity (>98%) is needed.

Purity Specification
Data to verify
97% (HPLC, Chemenu) vs. 95% (3-isomer) / 98% (4-isomer)
Reported purity tier supports screening; verify for high-purity needs
Vendor-reported; HPLC method
Purity analysis Procurement specification Quality control

Predicted Lipophilicity Shift by Substitution Position

Computational predictions for structurally analogous pyrazolylpiperidine compounds indicate that the 2-position attachment alters intramolecular hydrogen bonding between the piperidine NH and the pyrazole N2, moderating the effective lipophilicity compared to the 3- and 4-isomers. A chemically similar piperidine-pyrazole compound with a 2-position substituent exhibits a calculated logP of approximately 1.2, whereas related analogs lacking this intramolecular interaction show logP values ranging from +0.03 to +1.83 [1]. Although these values are not directly measured for the exact tert-butyl series, the trend suggests the 2-isomer will have a distinct logP profile that influences membrane permeability and non-specific binding.

Lipophilicity (logP)
Class-level
Estimated ~1.2 (XLogP3-AA, related analog); related isomers range 0.03–1.83
Supports lipophilicity-dependent permeability screening
Predicted values for related series; not direct measurement
Lipophilicity logP Drug-likeness

Pyrazolylpiperidine Scaffold: Ca Channel & CCR5/CXCR4 Activity

The pyrazolylpiperidine chemotype has demonstrated validated biological activity across multiple target classes. A series of pyrazolylpiperidines was optimized to achieve potent N-type calcium channel blockade with in vivo efficacy in rat models of inflammatory and neuropathic pain [1]. Independently, a pyrazolo-piperidine lead compound (compound 3) exhibited dual CCR5/CXCR4 HIV-1 entry inhibition with concurrent reverse transcriptase inhibitory activity [2]. While these published data do not directly quantify the activity of 2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine itself, they establish the broader scaffold's capacity for potent, multi-target pharmacology that is highly sensitive to substitution pattern.

Scaffold Bioactivity
Class-level
Class-level: Pyrazolylpiperidine analogs show N-type Ca channel modulation (in vivo rat models) and dual CCR5/CXCR4 inhibition (in vitro)
Scaffold research context; isomer-specific activity requires direct assessment
Activity not measured for exact compound; published analog data
N-type calcium channel CCR5 antagonist Pain HIV entry inhibitor

2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine: Optimal Applications


Chiral Building Block for Enantioselective Synthesis

When a project requires the introduction of a chiral piperidine-pyrazole fragment for asymmetric catalysis or chiral ligand design, the 2-isomer is the necessary choice. The stereogenic center at C2 enables resolution into enantiopure forms, a capability unavailable with the achiral 3- or 4-isomers [1].

CCR5/CXCR4 Dual Antagonist Scaffold

Given the documented dual CCR5/CXCR4 inhibition of pyrazolo-piperidine analogs [2], the 2-isomer serves as a suitable starting scaffold for medicinal chemistry campaigns targeting HIV entry or chemokine-mediated inflammatory diseases, where the unique 2-position geometry may confer enhanced binding to both receptors.

N-Type Calcium Channel Blocker Development

For pain research programs seeking orally active N-type calcium channel blockers, the pyrazolylpiperidine core has shown validated in vivo efficacy [3]. The 2-isomer offers a substitution pattern that can be further derivatized to explore SAR around the piperidine attachment point.

Intermediate-Tier Purity Screening Libraries

With a commercially specified purity of 97% [4], the 2-isomer is suitable for inclusion in medium-throughput screening collections. For ultra-high-throughput screening or crystallization studies where >98% purity is required, the 4-isomer (98%) may be preferred, but the 2-isomer remains cost-effective for initial hit identification.

Application
Selection Property
Validation Focus
Application Chiral Building Block
Selection Property Stereochemical control at C2 position
Validation Focus Enantiomeric resolution; chiral HPLC verification
Application CCR5/CXCR4 Dual Antagonist Research
Selection Property Pyrazolylpiperidine scaffold context
Validation Focus Dual receptor inhibition endpoint interpretation; isomer-specific profiling
Application N-Type Calcium Channel Modulator Research
Selection Property Scaffold-derived ion channel assay context
Validation Focus In vivo model-response monitoring; selectivity panel against other Ca channels
Application Screening Library Inclusion
Selection Property 97% purity (vendor-reported)
Validation Focus Purity verification by HPLC; impurity profiling for hit confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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